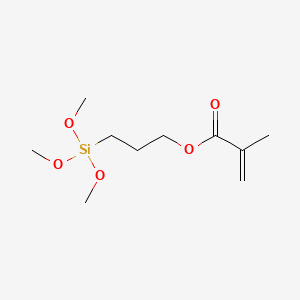
3-(Trimethoxysilyl)propyl methacrylate
Cat. No. B1213057
Key on ui cas rn:
2530-85-0
M. Wt: 248.35 g/mol
InChI Key: XDLMVUHYZWKMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05117027
Procedure details


1.74 g (0.015 mol) of 4-dimethylaminopyridine were dissolved in 201.5 (1.015 mol) of 3-chloropropyltrimethoxysilane, and the solution was heated to 135° C. while stirring, and was maintained at this temperature for 15 minutes. After the solution had been cooled to 60° C., 124.2 g (1 mol) of potassium methacrylate and 0.6 g of N,N'-diphenyl-p-phenylenediamine were added. The mixture was then heated to 135° C. again and maintained at that temperature for 1 hour. Thereafter, it was cooled, and the potassium chloride which had precipitated was filtered off and washed with 80 g of methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 228.1 g of 3- methacryloxypropyltrimethoxysilane having a boiling point of 83° C. (0.4 mbar) were obtained. The yield was 92% of theory, based on the amount of potassium methacrylate used. The purity of the end product was 99.0%. In the gas chromatogram only traces of 4-dimethylaminopyridine were detectable.


[Compound]
Name
201.5
Quantity
1.015 mol
Type
reactant
Reaction Step Two



Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[K+].C1C=CC(NC2C=CC(NC3C=CC=CC=3)=CC=2)=CC=1.Cl[CH2:29][CH2:30][CH2:31][Si:32]([O:37][CH3:38])([O:35][CH3:36])[O:33][CH3:34]>CN(C)C1C=CN=CC=1>[C:1]([O:6][CH2:29][CH2:30][CH2:31][Si:32]([O:37][CH3:38])([O:35][CH3:36])[O:33][CH3:34])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
124.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)NC=2C=CC(=CC2)NC=3C=CC=CC3
|
Step Two
[Compound]
|
Name
|
201.5
|
|
Quantity
|
1.015 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC[Si](OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
1.74 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at this temperature for 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the solution had been cooled to 60° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated to 135° C. again
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, it was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the potassium chloride which had precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 80 g of methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was evaporated from the combined filtrates
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 228.1 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
